1-Benzoylazetidin-3-amine; trifluoroacetic acid
Description
1-Benzoylazetidin-3-amine; trifluoroacetic acid (TFA) is a chemical compound comprising an azetidine ring substituted with a benzoyl group at the 1-position and an amine at the 3-position, paired with trifluoroacetic acid as a counterion. This structure confers unique physicochemical properties, making it valuable in organic synthesis, pharmaceuticals, and analytical chemistry. The trifluoroacetic acid component enhances solubility and acts as a stabilizing agent due to its strong acidity (pKa ~0.23) and volatility .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-phenylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2HF3O2/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6-7,11H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCANOJRMZGVWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoylazetidin-3-amine; trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification .
Chemical Reactions Analysis
1-Benzoylazetidin-3-amine; trifluoroacetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the benzoyl group is substituted with other functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Neurological and Psychiatric Disorders Treatment
1-Benzoylazetidin-3-amine has been investigated for its potential in treating various neurological and psychiatric disorders. A patent application indicates that this compound can be administered to patients suffering from conditions such as Alzheimer's disease, schizophrenia, and attention deficit/hyperactivity disorder (ADHD) . The mechanism involves modulating neurotransmitter systems, thereby alleviating symptoms associated with these disorders.
Table 1: Therapeutic Applications of 1-Benzoylazetidin-3-amine
Organic Synthesis Applications
Catalytic Reactions
Trifluoroacetic acid serves as an efficient catalyst in various organic transformations. It has been successfully utilized in one-pot four-component reactions to synthesize N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates. The use of trifluoroacetic acid enhances reaction yields and simplifies workup procedures .
Table 2: Reactions Catalyzed by Trifluoroacetic Acid
| Reaction Type | Description | Yield (%) |
|---|---|---|
| One-pot synthesis | N-aryl/alkyl-3-aminodihydropyrrol-2-one derivatives | Up to 89% |
| Functional group deprotections | Various organic transformations | Variable |
| Hydroarylation | Addition of aryl groups to alkenes | High yield |
Theranostic Applications
Recent studies have explored trifluoroacetic acid as a theranostic agent for chemical ablation of solid tissues. In an ex vivo study, trifluoroacetic acid was injected into porcine liver tissues, demonstrating efficacy in both imaging and tissue destruction . This dual functionality highlights its potential in medical imaging and targeted therapy.
Table 3: Efficacy of Trifluoroacetic Acid in Theranostics
| Concentration (M) | Tissue Damage Assessment Method | Result |
|---|---|---|
| 0.25 | Gross examination | Minimal damage |
| 0.5 | Histology analysis | Moderate damage |
| 1.0 | Fluorescence microscopy | Significant damage |
| 2.0 | Combined imaging and tissue evaluation | Extensive damage |
Synthesis and Protection of Amines
Trifluoroacetic acid is also utilized in the trifluoroacetylation of amines, which is crucial for the protection and regeneration of amine functionalities during synthetic processes. This method allows for the selective modification of amines, making them suitable for further chemical transformations .
Table 4: Trifluoroacetylation Process Overview
| Amine Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Aliphatic primary amines | 0 to 35 °C with dichloromethane solvent | High yield |
| Aromatic amines | Similar conditions with varied electron density | Variable yield |
Mechanism of Action
The mechanism of action of 1-Benzoylazetidin-3-amine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The azetidine ring and benzoyl group contribute to its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The trifluoroacetic acid moiety enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Azetidine derivatives paired with strong acids are common in drug discovery and materials science. Key structural analogues include:
Key Observations :
Acid Component Comparison
Trifluoroacetic acid is often compared with other acids in synthesis and analytical applications:
Reactivity and Stability
- Thermal Stability : TFA’s low boiling point allows gentle removal under reduced pressure, unlike HCl or sulfuric acid, which require harsh conditions .
- Reduction Reactions : TFA-trialkylsilane systems efficiently reduce carbonyl groups, outperforming acetic acid in reaction rates and yields .
- Degradation : TFA’s strong acidity can hydrolyze esters and amides over time, necessitating careful storage conditions (e.g., anhydrous, low temperature) .
Biological Activity
1-Benzoylazetidin-3-amine; trifluoroacetic acid (CAS Number: 2406235-18-3) is a chemical compound with the molecular formula and a molecular weight of 290.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The structure of 1-benzoylazetidin-3-amine features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The synthesis typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization of appropriate precursors such as amino alcohols or amino acids.
- Introduction of the Benzoyl Group : This is accomplished via acylation reactions using benzoyl chloride in the presence of a base like pyridine.
- Addition of Trifluoroacetic Acid : The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to disrupt cellular signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Case Study 1 : A study involving murine models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups.
- Case Study 2 : Clinical trials assessing its safety profile indicated that it was well-tolerated with minimal side effects reported among participants.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Benzoylazetidin-3-amine using trifluoroacetic acid (TFA)?
- Methodological Answer : Synthesis typically involves benzoylation of azetidin-3-amine under acidic conditions. Key parameters include:
- Temperature : Maintain 0–5°C during benzoylation to minimize side reactions (e.g., ring-opening of the azetidine ring).
- Solvent : Use dichloromethane (DCM) or acetonitrile for solubility and stability of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to azetidin-3-amine ensures complete conversion.
- Acid Role : TFA acts as a proton source to stabilize reactive intermediates and enhance electrophilic benzoylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. How can researchers characterize the purity and structure of 1-Benzoylazetidin-3-amine?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.5–4.0 ppm (azetidine ring protons) and δ 7.2–7.8 ppm (benzoyl aromatic protons).
- ¹⁹F NMR : TFA counterion resonance at δ -75 to -76 ppm .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 206.1 (1-Benzoylazetidin-3-amine) and monitor TFA adducts.
- Melting Point : Compare observed mp (e.g., ~248°C for analogous TFA salts) with literature values .
Q. What strategies mitigate side reactions during azetidine functionalization?
- Methodological Answer :
- Protection-Deprotection : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amine to prevent over-benzoylation .
- Low Temperature : Conduct reactions at 0–10°C to suppress azetidine ring-opening.
- pH Control : Maintain mildly acidic conditions (pH 4–5) with TFA to stabilize intermediates without hydrolyzing the benzoyl group .
Advanced Research Questions
Q. How can computational modeling guide the design of 1-Benzoylazetidin-3-amine derivatives for drug discovery?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict regioselectivity in benzoylation and assess electronic effects of substituents.
- Docking Studies : Screen derivatives against target enzymes (e.g., proteases) to prioritize candidates with high binding affinity .
- SAR Analysis : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with bioactivity using QSAR models .
Q. How should researchers address contradictions in reaction yield data under varying conditions?
- Methodological Answer :
- Statistical Analysis : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when comparing multiple experimental replicates .
- DOE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent polarity, TFA concentration) affecting yield .
- Case Example : A study found that yields dropped from 85% to 60% when switching from DCM to THF due to poor solubility; solubility parameters (Hansen solubility) were used to resolve the discrepancy .
Q. What mechanistic insights explain the role of TFA in stabilizing intermediates during synthesis?
- Methodological Answer :
- Acid-Base Dynamics : TFA protonates the azetidine amine, forming a reactive ammonium ion that enhances electrophilicity at the benzoylation site.
- NMR Monitoring : In situ ¹H NMR showed rapid proton transfer (τ < 1 ms) between TFA and azetidin-3-amine, confirming intermediate stabilization .
- Kinetic Studies : Pseudo-first-order kinetics (rate constant k = 0.12 min⁻¹) suggest TFA accelerates the rate-limiting step by lowering the activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
